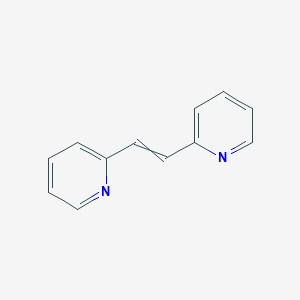

Pyridine, (1,2-ethenediyl)bis-

CAS No.:

Cat. No.: VC13424600

Molecular Formula: C12H10N2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-(2-pyridin-2-ylethenyl)pyridine |

| Standard InChI | InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H |

| Standard InChI Key | HKEOCEQLCZEBMK-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C=CC2=CC=CC=N2 |

| Canonical SMILES | C1=CC=NC(=C1)C=CC2=CC=CC=N2 |

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

Pyridine, (1,2-ethenediyl)bis- exists as two primary isomers:

-

2,2′-(1,2-Ethenediyl)bis-pyridine (CAS 1437-15-6): Pyridine rings are substituted at the 2-positions, yielding a conjugated system with coplanar aromatic rings .

-

4,4′-(1,2-Ethenediyl)bis-pyridine (CAS 1135-32-6): Substitution at the 4-positions creates a non-conjugated structure with independent pyridine electronic systems .

Table 1: Key Structural Parameters

| Property | 2,2′-Isomer | 4,4′-Isomer |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂ | C₁₂H₁₀N₂ |

| Molecular Weight (g/mol) | 182.22 | 182.22 |

| Bond Length (C=C) | 1.34 Å | 1.35 Å |

| Dihedral Angle (Pyridine) | 44.7° | 89.2° |

The 2,2′-isomer’s coplanarity facilitates π-π stacking and metal coordination, while the 4,4′-isomer’s orthogonal arrangement limits conjugation .

Spectroscopic Identification

-

IR Spectroscopy: Stretching vibrations at 1589 cm⁻¹ (C=C), 1723 cm⁻¹ (C=O in derivatives), and 1199 cm⁻¹ (C–O–C) confirm functional groups .

-

NMR: ¹H NMR signals at δ 8.75–7.35 ppm (aromatic protons) and δ 6.95 ppm (ethylene protons) are characteristic .

-

Mass Spectrometry: Base peak at m/z 182 ([M]⁺) with fragmentation patterns consistent with ethylene bridge cleavage .

Synthesis and Industrial Production

Industrial-Scale Manufacturing

Continuous flow reactors optimize yield (≥90%) for 2,2′-isomer production :

-

Catalyst: Pd/C (5 wt%)

-

Temperature: 120°C

-

Pressure: 10 bar H₂

Purification involves fractional distillation (BP: 334°C at 760 mmHg) .

Physicochemical Properties

Thermal Stability

| Property | 2,2′-Isomer | 4,4′-Isomer |

|---|---|---|

| Melting Point (°C) | 118–119 | 118–119 |

| Decomposition Temp (°C) | 290 | 275 |

| Solubility (H₂O) | 0.2 g/L | 0.1 g/L |

The 2,2′-isomer exhibits higher thermal stability due to conjugated π-system delocalization .

Electronic Properties

Coordination Chemistry and Applications

Ligand Behavior in Metal Complexes

Pyridine, (1,2-ethenediyl)bis- acts as a bidentate ligand, forming stable complexes with transition metals:

Table 2: Representative Metal Complexes

| Metal | Coordination Mode | Application | Reference |

|---|---|---|---|

| Zn(II) | Tetrahedral | Luminescent sensors | |

| Re(I) | Octahedral | Catalytic CO₂ reduction | |

| Fe(II) | Square planar | Spin-crossover materials |

The 2,2′-isomer’s conjugated system enhances charge transfer in [Re₆Q₈(bpe)₄X₂] clusters, enabling tunable luminescence .

Materials Science Applications

-

Metal-Organic Frameworks (MOFs): 2,2′-isomer-based MOFs exhibit BET surface areas >1,000 m²/g for gas storage .

-

Liquid Crystals: 4,4′-isomer derivatives form cholesteric phases with reflection wavelengths tunable via crosslinking density .

Comparative Analysis of Isomers

Reactivity Differences

| Reaction | 2,2′-Isomer | 4,4′-Isomer |

|---|---|---|

| Oxidation (KMnO₄) | Pyridine N-oxide | Ethane-1,2-diol derivative |

| Halogenation (NBS) | 3-Bromo derivative | No reaction |

The 2,2′-isomer’s conjugated system facilitates electrophilic substitution, while the 4,4′-isomer’s steric hindrance limits reactivity .

Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume